trans-(15S)-Latanoprost Acid, also known simply as trans-Latanoprost Acid, is a biologically active metabolite derived from Latanoprost, which is a prostaglandin F2 alpha analog. This compound primarily serves in the treatment of glaucoma and ocular hypertension by effectively reducing intraocular pressure. The compound is classified under prostaglandin analogs, specifically targeting the prostaglandin F receptor, which plays a crucial role in ocular fluid dynamics.
The synthesis of trans-Latanoprost Acid is achieved through the alkaline hydrolysis of Latanoprost. This process involves converting Latanoprost into its acid form by employing an alkaline medium, typically using sodium hydroxide or potassium hydroxide. The reaction is conducted under controlled temperature conditions to ensure complete conversion of the ester to the acid form. In industrial settings, advanced chromatographic techniques are utilized to achieve high purity levels, often employing gravity chromatography to separate and purify the compound, ensuring a purity exceeding 95%.
The molecular formula of trans-(15S)-Latanoprost Acid is , with a molecular mass of approximately 432.58 g/mol. The structure features a complex arrangement characteristic of prostaglandin derivatives, including multiple chiral centers that contribute to its biological activity. The stereochemistry at the 15-position is particularly significant, as it influences the compound's interaction with its biological targets .
trans-Latanoprost Acid undergoes various chemical reactions that can modify its structure and properties:
These reactions can yield various derivatives of trans-Latanoprost Acid, each exhibiting unique biological activities and potential therapeutic applications .
The mechanism by which trans-Latanoprost Acid exerts its effects involves interaction with the prostaglandin F receptor. Upon administration, it enhances uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the extracellular matrix of the ciliary muscle. This action leads to a significant reduction in intraocular pressure by facilitating better drainage of aqueous humor from the eye . The pharmacokinetics indicate that after topical administration, peak concentrations in the aqueous humor are reached approximately two hours later, with maximum intraocular pressure reduction occurring between eight to twelve hours post-administration .
trans-(15S)-Latanoprost Acid presents several notable physical and chemical properties:
trans-(15S)-Latanoprost Acid is primarily utilized in ophthalmology for managing conditions like glaucoma and ocular hypertension. Its ability to effectively lower intraocular pressure makes it an essential component in therapeutic regimens aimed at preserving vision in patients suffering from these conditions. Additionally, ongoing research explores its potential applications in other areas of medicine due to its biochemical properties and mechanisms of action .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: